Cas no 1807213-07-5 (Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate)

Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate
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- Inchi: 1S/C10H6BrF2NO2/c1-16-10(15)8-5(4-14)2-6(11)3-7(8)9(12)13/h2-3,9H,1H3
- InChI Key: RTWGVVWGRQWDHN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C(C(=O)OC)=C(C(F)F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 315
- Topological Polar Surface Area: 50.1
Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013006175-500mg |
Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate |
1807213-07-5 | 97% | 500mg |
855.75 USD | 2021-07-04 | |
Alichem | A013006175-1g |
Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate |
1807213-07-5 | 97% | 1g |
1,549.60 USD | 2021-07-04 | |
Alichem | A013006175-250mg |
Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate |
1807213-07-5 | 97% | 250mg |
489.60 USD | 2021-07-04 |
Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate Related Literature
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
Additional information on Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate
Comprehensive Overview of Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate (CAS No. 1807213-07-5)
Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is a highly specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluoromethyl group, a cyano substituent, and a bromo atom, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS number, 1807213-07-5, ensures precise identification in chemical databases and regulatory documents.
In recent years, the demand for fluorinated compounds like Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its potential role in developing novel small-molecule inhibitors and crop protection agents. The difluoromethyl moiety, in particular, is a hotspot in medicinal chemistry, as it mimics the properties of hydrogen bonds while improving lipophilicity.
The synthesis of Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate involves multi-step organic reactions, including bromination, esterification, and cyanation. Its purity and stability are critical for downstream applications, prompting rigorous quality control measures. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its structural integrity.
From an environmental perspective, the compound's biodegradability and ecotoxicological profile are under scrutiny, aligning with the global push for green chemistry. Innovations in catalytic processes aim to reduce waste and energy consumption during its production. This aligns with the growing interest in sustainable synthesis methods among chemists and industry stakeholders.
In the pharmaceutical sector, Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is explored as a precursor for kinase inhibitors and anticancer agents. Its ability to modulate enzyme activity makes it a candidate for targeted therapies. Meanwhile, agrochemical researchers investigate its derivatives for pest resistance and herbicidal activity, addressing food security challenges.
The compound's nomenclature often leads to queries about its IUPAC name and SMILES notation, reflecting the broader trend of chemists leveraging digital tools for molecular design. Online platforms and AI-driven drug discovery tools frequently reference such compounds, highlighting their relevance in modern research workflows.
Regulatory compliance is another key consideration. While Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP). Safety data sheets (SDS) provide detailed guidelines for storage and transportation, ensuring minimal risk to personnel and the environment.
In summary, Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate (CAS No. 1807213-07-5) exemplifies the intersection of innovation and practicality in chemical research. Its versatility and alignment with cutting-edge scientific trends position it as a compound of enduring interest across multiple disciplines.
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